2-Fluoro-1-methylimidazole;hydrochloride

Description

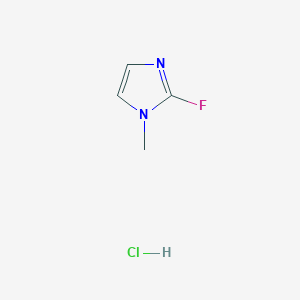

2-Fluoro-1-methylimidazole hydrochloride is a fluorinated imidazole derivative with the chemical formula C₄H₅FN₂·HCl and a molecular weight of 136.56 g/mol (calculated by adding HCl to the base compound’s molecular weight of 100.09 g/mol, as per ). The compound features a fluorine atom at the 2-position and a methyl group at the 1-position of the imidazole ring, with the hydrochloride salt enhancing its stability and solubility in polar solvents. Key physical properties include a boiling point of 181.5°C (base compound), density of 1.17 g/cm³, and refractive index of 1.499 .

Properties

IUPAC Name |

2-fluoro-1-methylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYWFLCOSIBTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylimidazole typically involves the fluorination of 1-methylimidazole. One common method is the photochemical cleavage of imidazole-diazonium fluoroborates. This process involves the diazotization of 2-aminoimidazole in the presence of sodium nitrite and aqueous tetrafluoroboric acid, followed by photochemical irradiation to replace the diazo group with a fluorine atom .

Industrial Production Methods: Industrial production of 2-Fluoro-1-methylimidazole;hydrochloride may involve large-scale diazotization and fluorination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methylimidazole;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.

Cyclization Reactions: The compound can form more complex heterocyclic structures through intramolecular cyclization.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or organolithium compounds can facilitate nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted imidazoles can be formed.

Oxidation Products: Oxidized derivatives of the imidazole ring.

Reduction Products: Reduced forms of the imidazole ring, potentially leading to saturated heterocycles.

Scientific Research Applications

2-Fluoro-1-methylimidazole;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic hydrogen or hydroxyl groups, enhancing metabolic stability and binding affinity.

Medicine: Explored for its potential as an antifungal or antibacterial agent due to its ability to disrupt microbial cell membranes.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atom

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylimidazole;hydrochloride is largely dependent on its interaction with biological targets. The fluorine atom can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 2-Fluoro-1-methylimidazole·HCl | C₄H₅FN₂·HCl | 136.56 | 181.5 | 1.17 | F (position 2), CH₃ (position 1) |

| 2-Methylimidazole | C₄H₆N₂ | 82.1 | N/A | N/A | CH₃ (position 1) |

| 2-(1-Naphthylmethyl)-2-imidazoline·HCl | C₁₄H₁₄N₂·HCl | 250.74 | N/A | N/A | Naphthylmethyl |

| 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole·HCl | C₁₂H₁₄Cl₂N₂ | 257.16 | N/A | N/A | Cl, phenylethyl |

Research Findings and Trends

- Hydrochloride Salts: Compounds like 2-Fluoro-1-methylimidazole hydrochloride benefit from improved solubility and crystallinity, critical for drug formulation. However, they may release HCl under thermal stress, a common trait observed in related hydrochlorides (e.g., amitriptyline and ondansetron hydrochlorides) .

- Fluorine Substitution: Fluorine at position 2 (as in the target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-Methylimidazole. Similar effects are noted in fluorinated benzimidazoles ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.